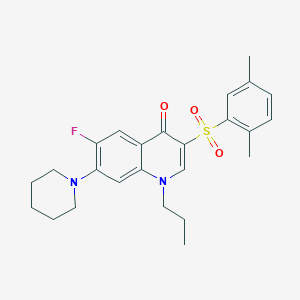

3-(2,5-dimethylbenzenesulfonyl)-6-fluoro-7-(piperidin-1-yl)-1-propyl-1,4-dihydroquinolin-4-one

Description

3-(2,5-Dimethylbenzenesulfonyl)-6-fluoro-7-(piperidin-1-yl)-1-propyl-1,4-dihydroquinolin-4-one is a synthetic small molecule featuring a quinolinone core substituted with a 2,5-dimethylbenzenesulfonyl group at position 3, a fluorine atom at position 6, and a piperidin-1-yl moiety at position 7. Its molecular formula is C25H28FN2O3S, with a calculated molecular weight of 455.07 g/mol.

Properties

IUPAC Name |

3-(2,5-dimethylphenyl)sulfonyl-6-fluoro-7-piperidin-1-yl-1-propylquinolin-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H29FN2O3S/c1-4-10-28-16-24(32(30,31)23-13-17(2)8-9-18(23)3)25(29)19-14-20(26)22(15-21(19)28)27-11-6-5-7-12-27/h8-9,13-16H,4-7,10-12H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSHPEPLLSUFMLC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C=C(C(=O)C2=CC(=C(C=C21)N3CCCCC3)F)S(=O)(=O)C4=C(C=CC(=C4)C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H29FN2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

456.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,5-dimethylbenzenesulfonyl)-6-fluoro-7-(piperidin-1-yl)-1-propyl-1,4-dihydroquinolin-4-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

Formation of the Quinoline Core: The quinoline core can be synthesized through a Friedländer synthesis, which involves the condensation of aniline derivatives with ketones in the presence of acidic or basic catalysts.

Introduction of the Fluoro Group: The fluoro group can be introduced via electrophilic fluorination using reagents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor.

Attachment of the Piperidine Ring: The piperidine ring can be introduced through nucleophilic substitution reactions, where a suitable leaving group on the quinoline core is replaced by a piperidine moiety.

Sulfonylation: The dimethylbenzenesulfonyl group can be introduced through sulfonylation reactions using reagents such as sulfonyl chlorides in the presence of a base.

Final Assembly: The final assembly of the compound involves coupling the various intermediates under appropriate reaction conditions to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield, purity, and cost-effectiveness. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to scale up the synthesis for commercial applications.

Chemical Reactions Analysis

Types of Reactions

3-(2,5-dimethylbenzenesulfonyl)-6-fluoro-7-(piperidin-1-yl)-1-propyl-1,4-dihydroquinolin-4-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to reduce specific functional groups.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, hydrogen peroxide.

Reduction: Lithium aluminum hydride, sodium borohydride, catalytic hydrogenation.

Substitution: Halogenating agents, nucleophiles, electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction may yield partially or fully reduced quinoline derivatives.

Scientific Research Applications

3-(2,5-dimethylbenzenesulfonyl)-6-fluoro-7-(piperidin-1-yl)-1-propyl-1,4-dihydroquinolin-4-one has various scientific research applications, including:

Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, as well as a reagent in various organic transformations.

Biology: It may be used in studies related to its biological activity, including its potential as an antimicrobial, antiviral, or anticancer agent.

Medicine: The compound may be investigated for its pharmacological properties and potential therapeutic applications.

Industry: It can be used in the development of new materials, catalysts, or other industrial applications.

Mechanism of Action

The mechanism of action of 3-(2,5-dimethylbenzenesulfonyl)-6-fluoro-7-(piperidin-1-yl)-1-propyl-1,4-dihydroquinolin-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

Binding to Enzymes: Inhibiting or modulating the activity of specific enzymes involved in biological processes.

Interacting with Receptors: Binding to cellular receptors and influencing signal transduction pathways.

Modulating Gene Expression: Affecting the expression of genes involved in various cellular functions.

Comparison with Similar Compounds

Table 1: Key Structural Comparisons

Key Observations:

Benzenesulfonyl Substituents: The 2,5-dimethyl group (target) provides steric hindrance and moderate electron-donating effects. 4-Ethyl (F3411-0214) introduces greater hydrophobicity, which may improve lipid bilayer penetration .

Heterocyclic Moieties: The piperidin-1-yl group (target) offers conformational flexibility, while 4-methylpiperidin-1-yl (F3411-0214) adds steric bulk, possibly affecting target binding .

Position 1 Substituents :

- Propyl (target and F3411-0214) vs. methyl (BA94548): Longer alkyl chains enhance lipophilicity (logP) but may reduce aqueous solubility.

Biological Activity

3-(2,5-Dimethylbenzenesulfonyl)-6-fluoro-7-(piperidin-1-yl)-1-propyl-1,4-dihydroquinolin-4-one is a synthetic organic compound belonging to the quinoline family. Quinoline derivatives are well-known for their diverse biological activities, making them significant in medicinal chemistry. This compound's unique structure includes a sulfonyl group, a fluorine atom, and a piperidine moiety, which may enhance its pharmacological potential.

The synthesis of this compound typically involves multi-step organic reactions using various reagents such as sulfonyl chlorides and fluorinating agents. The reaction conditions are optimized to maximize yield and purity, often utilizing advanced techniques like continuous flow chemistry.

Synthetic Route Overview

| Step | Reagent | Purpose |

|---|---|---|

| 1 | Sulfonyl chloride | Introduce sulfonyl group |

| 2 | Fluorinating agent | Add fluorine atom |

| 3 | Piperidine derivative | Incorporate piperidine moiety |

Biological Activity

Research indicates that quinoline derivatives exhibit a range of biological activities, including antimicrobial, antitumor, and anti-inflammatory properties. The specific biological targets and mechanisms of action for this compound require further experimental studies.

Potential Biological Activities

- Antimicrobial Activity : Preliminary studies suggest moderate antibacterial activity against certain Gram-positive bacteria.

- Kinase Inhibition : The compound has shown potential as a kinase inhibitor, which is critical in regulating various cellular processes.

- Receptor Interactions : Its unique structure may allow it to interact with specific receptors or enzymes, altering their activity.

Case Studies and Research Findings

Several studies have explored the biological effects of similar quinoline derivatives, providing insights into their pharmacological profiles:

-

Antibacterial Properties :

- A study published in Bioorganic & Medicinal Chemistry Letters demonstrated the antibacterial efficacy of related compounds against various bacterial strains.

- Results indicated that some derivatives exhibited significant inhibition of bacterial growth at low concentrations (IC50 values ranging from 0.36 μM to 0.44 μM) .

-

Kinase Inhibition :

- Research published in the Journal of Medicinal Chemistry highlighted the ability of quinoline derivatives to inhibit specific kinases involved in cancer progression.

- This suggests a potential therapeutic application in oncology .

-

Receptor Binding Studies :

- Molecular docking simulations have been employed to predict binding affinities and interactions with target receptors, providing a basis for further pharmacological evaluation .

The mechanism by which this compound exerts its effects is still under investigation. However, it is hypothesized that the compound may interact with specific enzymes or receptors through:

- Hydrogen bonding

- Hydrophobic interactions

These interactions could modulate the activity of key biological pathways involved in disease processes.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.